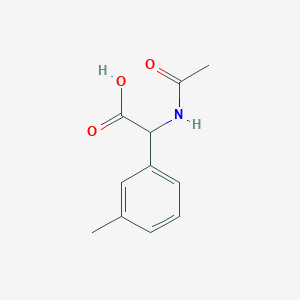

2-Acetamido-2-(m-tolyl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

2-acetamido-2-(3-methylphenyl)acetic acid |

InChI |

InChI=1S/C11H13NO3/c1-7-4-3-5-9(6-7)10(11(14)15)12-8(2)13/h3-6,10H,1-2H3,(H,12,13)(H,14,15) |

InChI Key |

JTAPOCKUVXZRHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(=O)O)NC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Acetamido 2 M Tolyl Acetic Acid

Established Synthetic Routes to 2-Acetamido-2-(m-tolyl)acetic Acid and its Precursors

The synthesis of 2-Acetamido-2-(m-tolyl)acetic acid can be envisioned through several established chemical transformations that are broadly applicable to the preparation of α-amino acids. These routes typically involve the construction of the core α-amino acid structure, followed by N-acetylation.

While not a direct method to the final product, nucleophilic substitution is a fundamental concept that can be applied to precursors. For instance, the synthesis of α-amino acids can begin from α-halo acids. A plausible, though less common, route could involve the synthesis of 2-bromo-2-(m-tolyl)acetic acid from m-tolylacetic acid, followed by nucleophilic substitution with an amine source and subsequent acetylation. However, more direct and efficient methods are generally preferred.

A more relevant application of nucleophilic substitution is seen in the alkylation of glycine (B1666218) derivatives. Using a chiral phase-transfer catalyst, the glycine imine Schiff base can be alkylated to introduce the m-tolyl group, leading to the α-amino acid precursor after hydrolysis. organic-chemistry.orgacs.org

Condensation reactions are central to the synthesis of α-amino acids and their derivatives. Two classical methods, the Strecker synthesis and the Bucherer-Bergs reaction, are prominent examples that utilize condensation. acs.orgnih.gov

The Strecker synthesis is a two-step procedure that begins with the reaction of an aldehyde, in this case, m-tolualdehyde, with ammonia (B1221849) and hydrogen cyanide (or a source thereof, like potassium cyanide and ammonium (B1175870) chloride). acs.org This forms an α-aminonitrile, 2-amino-2-(m-tolyl)acetonitrile. The subsequent hydrolysis of the nitrile group, typically under acidic or basic conditions, yields the racemic α-amino acid, 2-amino-2-(m-tolyl)acetic acid. organic-chemistry.orgacs.org This amino acid is the direct precursor to the target compound.

The Bucherer-Bergs reaction offers an alternative route starting from the same aldehyde, m-tolualdehyde. This one-pot reaction with ammonium carbonate and potassium cyanide produces a hydantoin (B18101) intermediate, 5-(m-tolyl)hydantoin. nih.govnih.gov This hydantoin can then be hydrolyzed, often with a strong base like barium hydroxide, to yield the desired α-amino acid, 2-amino-2-(m-tolyl)acetic acid. This method is known for its operational simplicity and effectiveness for a wide range of aldehydes and ketones. nih.govthieme-connect.com

| Starting Material | Reagents | Intermediate | Product | Method |

| m-Tolualdehyde | NH₃, KCN, H₂O | 2-Amino-2-(m-tolyl)acetonitrile | 2-Amino-2-(m-tolyl)acetic acid | Strecker Synthesis |

| m-Tolualdehyde | (NH₄)₂CO₃, KCN | 5-(m-tolyl)hydantoin | 2-Amino-2-(m-tolyl)acetic acid | Bucherer-Bergs |

The final step in the synthesis of 2-Acetamido-2-(m-tolyl)acetic acid is the acylation of the precursor amino acid, 2-amino-2-(m-tolyl)acetic acid. This is a standard transformation that can be achieved with high efficiency. A common method involves the treatment of the amino acid with acetic anhydride (B1165640). nih.gov The reaction is often performed in an aqueous medium, sometimes with the addition of a base to neutralize the acetic acid byproduct. nih.gov This straightforward acetylation yields the final N-acetylated product.

Carboxymethylation, the addition of a carboxymethyl group, is a different type of modification. While not directly used in the primary synthesis of the title compound, understanding such derivatization strategies is important in the broader context of modifying amino acids. acs.org

Stereoselective and Asymmetric Synthesis of Chiral Analogs

Since the α-carbon of 2-Acetamido-2-(m-tolyl)acetic acid is a stereocenter, the development of synthetic methods to produce enantiomerically pure or enriched forms is of significant interest.

Diastereoselective protonation of a prochiral enolate is a powerful strategy for establishing stereocenters. nih.gov This method involves converting a chiral substrate containing a prochiral center into an enolate, which is then protonated by an achiral proton source. The existing chirality in the molecule directs the approach of the proton, leading to the formation of one diastereomer in excess.

In the context of synthesizing a chiral analog of 2-Acetamido-2-(m-tolyl)acetic acid, one could envision creating a chiral enolate derived from a precursor. For example, a silyl (B83357) ketene (B1206846) acetal (B89532) could be formed from an ester of 2-(m-tolyl)acetic acid that is attached to a chiral auxiliary. The subsequent protonation of this enolate would be directed by the chiral auxiliary, leading to a diastereomerically enriched product. researchgate.netnih.gov After protonation, the chiral auxiliary would be cleaved to yield the enantiomerically enriched 2-(m-tolyl)acetic acid derivative.

Modern synthetic chemistry offers a variety of enantioselective catalytic methods to produce chiral α-amino acids. georgiasouthern.edu These methods avoid the need for stoichiometric chiral auxiliaries and often provide high levels of enantioselectivity with low catalyst loadings.

Chiral Phase-Transfer Catalysis has emerged as a practical method for the asymmetric synthesis of α-amino acids. organic-chemistry.orgacs.orgacs.org This technique typically involves the alkylation of a glycine-derived Schiff base under biphasic conditions. A chiral phase-transfer catalyst, often derived from Cinchona alkaloids, transports the enolate from the aqueous or solid phase to the organic phase, where it reacts with an electrophile. acs.org In a hypothetical synthesis of the chiral precursor, a glycine Schiff base could be alkylated with m-tolyl bromide using a chiral phase-transfer catalyst to generate an enantiomerically enriched product. organic-chemistry.org

Enzymatic Resolution represents another powerful approach. nih.gov This can be performed through the dynamic kinetic resolution of amino acid amides. In this process, a racemic mixture of the amide of 2-amino-2-(m-tolyl)acetic acid could be subjected to a stereoselective amidase. This enzyme would selectively hydrolyze one enantiomer (e.g., the L-enantiomer) to the corresponding L-amino acid, leaving the other enantiomer (D-amide) untouched. nih.govnih.govasm.org The inclusion of a racemase can convert the remaining D-amide back to the racemic mixture, allowing for a theoretical yield of 100% for the desired L-amino acid. nih.gov

Resolution Techniques for Enantiomeric Purity

The synthesis of 2-Acetamido-2-(m-tolyl)acetic acid from achiral precursors typically results in a racemic mixture, a 50:50 blend of its two enantiomers. libretexts.orgopenstax.org As the biological activity of chiral molecules often resides in a single enantiomer, their separation, a process known as resolution, is of paramount importance. tcichemicals.com

The most established method for resolving racemic acids like 2-Acetamido-2-(m-tolyl)acetic acid is through the formation of diastereomeric salts. libretexts.orgwikipedia.org This technique involves reacting the racemic acid with an enantiomerically pure chiral base, such as (+)-cinchotoxine or (-)-mandelic acid. libretexts.orgwikipedia.org The resulting products are diastereomers, which, unlike enantiomers, possess different physical properties, including solubility. libretexts.orgopenstax.org This difference allows for their separation by fractional crystallization. libretexts.org Once the diastereomeric salts are separated, the individual enantiomers of the original acid can be recovered by treatment with a strong acid. openstax.org

Another powerful technique is chiral column chromatography. nih.gov In this method, the racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase. The enantiomers interact differently with the chiral environment of the column, leading to different retention times and enabling their separation. Glycopeptide selectors, such as Vancomycin, can be used either in the stationary phase or as a chiral additive in the mobile phase to resolve aromatic amino acids, a class of compounds structurally related to the target molecule. nih.gov The separation is influenced by factors like the concentration of the chiral selector and the pH of the mobile phase. nih.gov

The table below illustrates typical resolving agents used for racemic acids.

Table 1: Common Chiral Resolving Agents for Racemic Acids

| Resolving Agent | Type | Reference |

| (+)-Tartaric acid | Chiral Acid | wikipedia.org |

| (-)-Malic acid | Chiral Acid | libretexts.org |

| (-)-Mandelic acid | Chiral Acid | libretexts.org |

| (+)-Camphor-10-sulfonic acid | Chiral Acid | libretexts.org |

| Brucine | Chiral Base (Amine) | wikipedia.org |

| (+)-Cinchotoxine | Chiral Base (Amine) | wikipedia.org |

Green Chemistry Principles in the Synthesis of 2-Acetamido-2-(m-tolyl)acetic Acid Derivatives

Green chemistry principles are increasingly being integrated into synthetic routes to minimize environmental impact, reduce waste, and lower energy consumption. researchgate.net The synthesis of derivatives of 2-Acetamido-2-(m-tolyl)acetic acid is well-suited for the application of these principles.

Solvent-Free Reaction Conditions

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions offer a significant advantage in this regard. researchgate.net Microwave-assisted organic synthesis, in particular, can be effectively performed on neat reactants, often in the presence of a recyclable mineral support like alumina (B75360) or silica (B1680970) that acts as a catalyst. researchgate.net This approach not only prevents pollution associated with solvent use but can also lead to cleaner reactions with easier work-up procedures. researchgate.net

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering dramatic reductions in reaction times compared to conventional heating methods. researchgate.netajrconline.org Microwave energy directly heats the reaction mixture, leading to rapid temperature increases and significantly accelerated reaction rates. ajrconline.org This technique has been successfully applied to the synthesis of various acetamide (B32628) derivatives. mdpi.com For instance, reactions that might take several hours under conventional heating can often be completed in a matter of minutes with microwave irradiation, frequently resulting in higher product yields and purity. researchgate.netmdpi.com

The table below compares conventional and microwave-assisted synthesis for a representative acetamide formation.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of an Acetamide Derivative

| Parameter | Conventional Method | Microwave-Assisted Method | Reference |

| Reaction Time | 5-6 hours | 5-10 minutes | researchgate.net |

| Yield | Moderate | 50-80% | researchgate.net |

| Solvent/Catalyst | Often requires solvents | Can be solvent-free with solid support | researchgate.net |

| Energy Efficiency | Lower | Higher | ajrconline.org |

Enzymatic and Biocatalytic Pathways for Structural Modification

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers a highly efficient and environmentally friendly alternative to traditional chemical synthesis. researchgate.netnih.gov Enzymes operate under mild conditions of temperature and pH, exhibit high specificity (chemo-, regio-, and stereoselectivity), and reduce the need for protecting groups and the generation of hazardous waste. researchgate.net

For the modification of 2-Acetamido-2-(m-tolyl)acetic acid and its derivatives, several classes of enzymes are relevant. Aminoacylases are widely used for the resolution of racemic N-acetyl-amino acids, a process that is well-established industrially. researchgate.netnih.gov These enzymes selectively hydrolyze the N-acyl group from one enantiomer, allowing for the easy separation of the free amino acid and the unreacted N-acyl-amino acid. nih.gov

Furthermore, enzymes such as EDDS lyase have demonstrated the ability to catalyze the addition of various arylamines to substrates like fumarate, producing N-arylated amino acids with high conversion rates and excellent enantiomeric excess (>99% ee). acs.org Adenylating enzymes can be used to couple carboxylic acids with amines to form N-acyl amides, showcasing the versatility of biocatalysts in creating specific amide bonds. rsc.org The use of engineered enzymes, such as variants of tryptophan synthase, is also expanding the scope of biocatalysis to produce novel non-canonical amino acids. wisc.edu

Mechanistic Investigations of Synthesis Reactions

Understanding the mechanisms of the reactions used to synthesize and modify 2-Acetamido-2-(m-tolyl)acetic acid is crucial for optimizing reaction conditions and improving yields.

Elucidation of Reaction Intermediates

The identification of reaction intermediates provides insight into the step-by-step pathway of a chemical transformation. In many syntheses that form amide bonds, the carboxylic acid must first be "activated." In biocatalytic systems using adenylating enzymes, this occurs via the formation of a highly reactive acyl-adenylate intermediate. rsc.org This intermediate is generated by the reaction of the carboxylic acid with ATP, and it is subsequently attacked by an amine nucleophile to form the final amide product. rsc.org

In some chemical syntheses, such as those involving acyl chlorides, transient intermediates like α-keto imidoyl chlorides can be formed, which then hydrolyze to yield the desired amide. psu.edu In syntheses involving the protection of functional groups, such as the preparation of 2-Acetamido-1,3,4-tri-O-acetyl-2-deoxy-D-mannopyranose, a key intermediate is formed by selectively protecting a primary hydroxyl group with a trityl group before acetylating the remaining hydroxyls. cardiff.ac.uk This strategic use of intermediates ensures that subsequent reactions occur at the desired positions. cardiff.ac.uk The study of such transient species is often accomplished through a combination of spectroscopic methods and by designing experiments to trap or isolate them.

Kinetics and Thermodynamics of Formation

The subsequent hydrolysis of the α-aminonitrile to the corresponding α-amino acid is a critical step. This transformation is typically carried out under acidic or basic conditions. chemguide.co.uk The hydrolysis of nitriles is a thermodynamically favorable process, driven by the formation of the more stable carboxylic acid and ammonia (or their respective salts). sparkl.me However, the reaction often requires significant energy input (heating) to overcome the activation energy barrier for the hydration of the nitrile group. sparkl.meorganicchemistrytutor.com

The final step, N-acetylation of the α-amino acid, is generally a thermodynamically favorable process. The transfer of an acetyl group to the amino function is an exothermic reaction. nih.gov The kinetics of this step are highly dependent on the acetylating agent and the presence of a catalyst.

Table 1: Thermodynamic Parameters for the Transfer of N-Acetyl Amino Acid Ethyl Esters from Organic Solvents to Water

| Amino Acid Derivative | ΔGtr (kJ/mol) | ΔHtr (kJ/mol) | ΔStr (J/mol·K) |

| N-Acetyl Glycine Ethyl Ester | - | - | - |

| N-Acetyl Alanine Ethyl Ester | - | - | - |

| N-Acetyl Valine Ethyl Ester | - | - | - |

| N-Acetyl Leucine Ethyl Ester | - | - | - |

Note: Specific values are dependent on the organic solvent used and temperature. The data indicates the general trend of the transfer process. Data adapted from studies on the thermodynamics of N-acetyl amino acid derivatives. nih.gov

Role of Catalysis in Yield and Selectivity

Catalysis plays a pivotal role in enhancing the yield and controlling the selectivity of each step in the synthesis of 2-acetamido-2-(m-tolyl)acetic acid.

In the initial Strecker synthesis, a variety of catalysts have been employed to improve the efficiency of α-aminonitrile formation. Lewis acids and other catalysts can activate the carbonyl group of the aldehyde, facilitating the formation of the imine intermediate. organic-chemistry.org For the asymmetric synthesis of α-amino acids, chiral catalysts are employed to control the enantioselectivity of the cyanide addition to the imine. This is a critical aspect for the synthesis of enantiomerically pure pharmaceuticals.

The N-acetylation of the α-amino acid can be catalyzed by acids or bases. Acetic acid itself has been shown to act as a catalyst for the N-acylation of amines using esters as the acyl source. researchgate.netrsc.org More potent catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), are often used to accelerate the reaction, especially when using less reactive acetylating agents like acetic anhydride. wikipedia.org In the context of the Dakin-West reaction, which can be an alternative route to α-acetamido ketones, the choice of catalyst is crucial in determining the product distribution. For example, catalysts like 1-methylimidazole (B24206) (MIM) favor the formation of the methyl ketone, while others like triethylamine (B128534) (TEA) can lead to diaryl ketones. acs.orgacs.org

Table 2: Influence of Catalysis on the N-Acetylation of Amines

| Catalyst | Acylating Agent | Temperature (°C) | Yield |

| Acetic Acid (10 mol%) | Ethyl Acetate (B1210297) | 80-120 | Excellent |

| 4-Dimethylaminopyridine (DMAP) | Acetic Anhydride | Room Temperature | High |

| 1-Methylimidazole (MIM) | Acetic Anhydride | - | Favors Methyl Ketone |

| Triethylamine (TEA) | Acetic Anhydride | - | Favors Diaryl Ketone |

Note: This table provides a general overview of the effect of different catalysts on N-acetylation and related reactions, based on literature data. rsc.orgwikipedia.orgacs.orgacs.org The specific conditions and yields will vary depending on the substrate.

Chemical Reactivity and Functional Diversification of 2 Acetamido 2 M Tolyl Acetic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of esters, amides, and other acyl derivatives.

Esterification and Amidation Reactions

Esterification: 2-Acetamido-2-(m-tolyl)acetic acid can be converted to its corresponding esters through reaction with various alcohols in the presence of an acid catalyst. This reaction, known as Fischer esterification, proceeds by protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol. The reaction rate and yield can be influenced by factors such as the steric hindrance of the alcohol and the reaction conditions. dergipark.org.tr For instance, the use of a solid acid catalyst like Amberlyst 36 has been shown to be effective in the esterification of similar carboxylic acids. dergipark.org.tr

Amidation: The carboxylic acid can also be transformed into amides by reaction with ammonia (B1221849) or primary and secondary amines. Direct amidation requires high temperatures, but the reaction can be facilitated by coupling agents that activate the carboxylic acid. organic-chemistry.orgresearchgate.net Various catalysts, including boric acid derivatives and magnesium nitrate, have been developed to promote the direct condensation of carboxylic acids and amines under milder conditions. organic-chemistry.orgresearchgate.net

Table 1: Examples of Esterification and Amidation Reagents

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Esterification | Alcohols (e.g., Methanol (B129727), Ethanol) | Methyl or Ethyl Ester |

| Amidation | Ammonia | Primary Amide |

| Amidation | Primary Amines (e.g., Methylamine) | N-Substituted Amide |

| Amidation | Secondary Amines (e.g., Dimethylamine) | N,N-Disubstituted Amide |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential transformation for 2-Acetamido-2-(m-tolyl)acetic acid. While simple carboxylic acids are generally stable to heat, decarboxylation can be promoted under specific conditions or with the presence of certain functional groups. For arylacetic acids, oxidative decarboxylation can be achieved using various metal catalysts, such as copper and manganese complexes, often in the presence of an oxidizing agent. chemrevlett.comorganic-chemistry.org This process can lead to the formation of aldehydes or ketones. chemrevlett.com The reaction conditions, including the choice of catalyst and oxidant, can influence the product distribution. chemrevlett.comorganic-chemistry.org

Formation of Anhydrides and Acyl Halides

Acid Anhydrides: 2-Acetamido-2-(m-tolyl)acetic acid can be converted to a symmetric anhydride (B1165640) by dehydration, typically at high temperatures. khanacademy.org Mixed anhydrides can also be formed by reacting the carboxylic acid with another carboxylic acid derivative, such as an acyl chloride. libretexts.orgtcichemicals.com Acid anhydrides are reactive acylating agents themselves and can be used to introduce the 2-acetamido-2-(m-tolyl)acetyl group into other molecules. youtube.com

Acyl Halides: The carboxylic acid can be converted to the more reactive acyl halide, most commonly the acyl chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgorgoreview.comlibretexts.org This transformation proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group is converted into a better leaving group. orgoreview.com Acyl halides are valuable synthetic intermediates for the preparation of esters, amides, and other carboxylic acid derivatives under milder conditions than the parent carboxylic acid. libretexts.orgwikipedia.org

Table 2: Reagents for Acyl Halide and Anhydride Formation

| Desired Product | Reagent(s) |

|---|---|

| Acyl Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride |

| Acyl Bromide | Phosphorus tribromide (PBr₃) |

| Symmetric Anhydride | High heat |

| Mixed Anhydride | Reaction with an acyl chloride |

Reactions of the Acetamido Group

The acetamido group offers another site for chemical modification, primarily through hydrolysis or reactions at the nitrogen atom.

Hydrolysis and Amine Generation

The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, 2-amino-2-(m-tolyl)acetic acid, and acetic acid. This reaction is a fundamental transformation that unmasks the amino group, which can then participate in a wide range of further chemical reactions. The resulting amino acid is a chiral building block that can be used in the synthesis of more complex molecules. nih.gov

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom of the acetamido group can be alkylated, although this can be challenging. Direct alkylation of amides often requires strong bases and alkylating agents. derpharmachemica.comresearchgate.net Phase-transfer catalysis or microwave-assisted conditions have been employed to facilitate the N-alkylation of secondary amides. derpharmachemica.com The choice of reaction conditions is crucial to control the selectivity and yield of the N-alkylated product. researchgate.net

N-Acylation: Further acylation of the acetamido nitrogen can lead to the formation of diacyl-substituted products. This reaction typically requires a strong acylating agent and may be facilitated by a catalyst. Acetic acid has been reported as a catalyst for the N-acylation of amines using esters as the acyl source, a methodology that could potentially be applied to the acetamido group under specific conditions. rsc.orgsemanticscholar.org

Table 3: Transformations of the Acetamido Group

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | Acid or Base | 2-Amino-2-(m-tolyl)acetic acid |

| N-Alkylation | Alkyl halide, Strong base | N-Alkyl-2-acetamido-2-(m-tolyl)acetic acid |

| N-Acylation | Acylating agent (e.g., Acetic anhydride) | N-Acyl-2-acetamido-2-(m-tolyl)acetic acid |

Cyclization Reactions Leading to Heterocyclic Systems

The bifunctional nature of 2-acetamido-2-(m-tolyl)acetic acid, containing both a carboxylic acid and an amide, makes it a suitable precursor for the synthesis of various heterocyclic systems. These reactions typically involve the intramolecular condensation of the two functional groups, or their reaction with an external reagent to form a new ring system.

One of the most common cyclization reactions for N-acyl-α-amino acids is the formation of 2-oxazol-5-ones, also known as azlactones. This transformation is typically promoted by dehydrating agents such as acetic anhydride. The resulting oxazolone (B7731731) is a reactive intermediate that can be used in a variety of subsequent reactions. For instance, acetolysis of a related N-acetylated amino acid derivative with acetic anhydride-acetic acid-sulfuric acid has been shown to yield a 2-oxazoline derivative, which are key intermediates in the synthesis of oligosaccharides. nih.gov While specific studies on 2-acetamido-2-(m-tolyl)acetic acid are not prevalent, its structure suggests it would undergo similar cyclization under appropriate conditions.

Furthermore, the core structure is amenable to the formation of other heterocyclic systems. For example, tandem cyclization reactions involving in situ generated 1,3-dipoles in the presence of acetic acid have been used to create complex dispiroimidazolidinyl and dispiropyrrolidinyl oxindoles. rsc.org While this specific application has not been documented for 2-acetamido-2-(m-tolyl)acetic acid, the principles of the reaction could potentially be adapted.

Reactivity of the m-Tolyl Aromatic System

The m-tolyl group, a benzene (B151609) ring substituted with a methyl group at the meta position relative to the acetamidoacetic acid moiety, is susceptible to various aromatic functionalization reactions. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these transformations.

Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Sulfonation, Halogenation)

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.com The outcome of these reactions on the m-tolyl ring of 2-acetamido-2-(m-tolyl)acetic acid is dictated by the electronic properties of the two substituents.

Nitration: Aromatic nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The methyl group is an activating, ortho-, para-directing group, while the acetamidoacetic acid group is a deactivating, meta-directing group. Therefore, nitration would be expected to occur at the positions ortho and para to the methyl group, and meta to the acetamidoacetic acid group. The most likely positions for nitration would be at C4 and C6, and to a lesser extent at C2. The specific reaction conditions can influence the distribution of isomers. For instance, nitration of similar electron-rich aromatic compounds has been studied under various conditions, sometimes leading to ipso substitution. researchgate.net

Sulfonation: Sulfonation is typically achieved with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). masterorganicchemistry.com Similar to nitration, the directing effects of the existing substituents would favor the introduction of the sulfonic acid group at the C4 and C6 positions. A key feature of sulfonation is its reversibility, which can be exploited to control the product distribution. masterorganicchemistry.com

Halogenation: Halogenation (bromination or chlorination) of the aromatic ring is generally accomplished using the elemental halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The regioselectivity is expected to follow the same principles as nitration and sulfonation, yielding predominantly the 4- and 6-halo derivatives.

| Reaction | Typical Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 2-Acetamido-2-(4-nitro-3-methylphenyl)acetic acid, 2-Acetamido-2-(6-nitro-3-methylphenyl)acetic acid |

| Sulfonation | SO₃, H₂SO₄ | 2-Acetamido-2-(4-sulfo-3-methylphenyl)acetic acid, 2-Acetamido-2-(6-sulfo-3-methylphenyl)acetic acid |

| Bromination | Br₂, FeBr₃ | 2-Acetamido-2-(4-bromo-3-methylphenyl)acetic acid, 2-Acetamido-2-(6-bromo-3-methylphenyl)acetic acid |

This table represents expected products based on general principles of electrophilic aromatic substitution. Specific experimental verification for 2-Acetamido-2-(m-tolyl)acetic acid is not widely documented.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com To utilize these reactions, the m-tolyl ring of 2-acetamido-2-(m-tolyl)acetic acid would first need to be functionalized with a suitable group, typically a halide (Br, I) or a triflate. This could be achieved through electrophilic halogenation as described above. The resulting aryl halide could then participate in a variety of cross-coupling reactions.

For example, a Suzuki coupling with an arylboronic acid could introduce a new aryl group, leading to biaryl structures. Similarly, a Heck reaction could be employed to append a vinyl group. While the direct application of these reactions on derivatives of 2-acetamido-2-(m-tolyl)acetic acid is not extensively reported, the versatility of palladium catalysis suggests a wide range of potential transformations. researchgate.net The development of such reactions for aryl carboxylic acids has been a subject of interest. organic-chemistry.org

Side-Chain Functionalization of the Methyl Group

The methyl group on the m-tolyl ring offers another site for chemical modification. Radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, could selectively introduce a bromine atom at the benzylic position, yielding 2-acetamido-2-(3-(bromomethyl)phenyl)acetic acid. This benzylic bromide is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a variety of functional groups, such as alcohols, ethers, amines, and nitriles.

Development of Novel Derivatives and Analogs

The functional handles present in 2-acetamido-2-(m-tolyl)acetic acid make it an attractive starting point for the design and synthesis of novel derivatives and analogs with potentially interesting chemical and biological properties.

Design and Synthesis of Imidazolidinone Derivatives

Imidazolidinones are a class of five-membered heterocyclic compounds that are present in many biologically active molecules and are used as chiral auxiliaries in asymmetric synthesis. mdpi.com The synthesis of imidazolidinones can be achieved through various routes, including the cyclization of N-allylureas or the diamination of alkenes. organic-chemistry.org

Article Generation Incomplete: Insufficient Scientific Data on the Reactivity of 2-Acetamido-2-(m-tolyl)acetic Acid

Following a comprehensive and multi-faceted search of scientific databases and literature, it has been determined that there is a significant lack of specific, published research on the chemical reactivity and functional diversification of 2-Acetamido-2-(m-tolyl)acetic acid for the synthesis of quinazolinone and other heterocyclic analogs, as well as hybrid compounds. The performed searches, which included various specific and general terms related to the target compound and its potential transformations, did not yield the necessary detailed research findings to construct the requested scientific article.

The user's request stipulated a strict focus on "2-Acetamido-2-(m-tolyl)acetic acid" as the central and sole subject of the article, with content structured around specific subsections concerning its conversion into quinazolinone and other heterocyclic analogs, and its incorporation into hybrid compounds. The generation of a professional and authoritative article, as requested, is contingent upon the availability of established and verifiable scientific data, including reaction schemes, yields, and spectroscopic or other characterization data for the resulting compounds.

While general methods for the synthesis of quinazolinones and other heterocyclic systems are well-documented in the chemical literature, these reports overwhelmingly utilize different starting materials, such as anthranilic acids, isatoic anhydrides, or various substituted anilines. The specific use of 2-Acetamido-2-(m-tolyl)acetic acid in these synthetic pathways does not appear to be a widely reported or established methodology. Similarly, the concept of creating hybrid compounds by linking different pharmacophores is a known strategy in medicinal chemistry; however, no specific examples involving the 2-acetamido-2-(m-tolyl)acetic acid scaffold could be located.

The absence of specific data prevents the creation of the detailed and informative content required for the outlined sections:

Hybrid Compounds Incorporating 2-Acetamido-2-(m-tolyl)acetic Acid Scaffolds:The search did not uncover any instances of 2-Acetamido-2-(m-tolyl)acetic acid being used as a building block for the synthesis of hybrid molecules. Therefore, no research findings can be presented in this section.

Given the constraint to generate content solely on the specified topics and to maintain a professional and authoritative tone based on diverse and credible sources, it is not possible to proceed with writing the article. To do so would require the fabrication of data, which is contrary to the principles of scientific accuracy and ethical AI conduct.

Therefore, this response serves to inform the user that the requested article cannot be generated due to the lack of specific scientific literature on the chemical reactivity of 2-Acetamido-2-(m-tolyl)acetic acid in the context of forming quinazolinone and other heterocyclic analogs, or hybrid compounds. Should such research be published and become accessible in the future, the generation of such an article would then be feasible.

Advanced Analytical and Spectroscopic Characterization in Research of 2 Acetamido 2 M Tolyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Applications in Isomeric Differentiation

Proton NMR (¹H NMR) is particularly powerful for distinguishing between isomers, such as the ortho, meta, and para positions of the tolyl group in 2-Acetamido-2-tolylacetic acid. The substitution pattern on the aromatic ring directly influences the chemical shifts and splitting patterns of the aromatic protons.

In the case of the meta isomer, 2-Acetamido-2-(m-tolyl)acetic acid, the four aromatic protons are chemically non-equivalent and would be expected to produce a complex multiplet pattern in the aromatic region of the ¹H NMR spectrum (typically between 7.0 and 7.5 ppm). This pattern would be distinct from the more symmetrical patterns observed for the ortho and para isomers. For instance, the para isomer would exhibit two distinct doublets, a characteristic AA'BB' system, due to the symmetry of the molecule. The ortho isomer would also present a complex but different multiplet pattern compared to the meta isomer.

The other protons in the molecule, such as the methine proton (CH), the acetyl methyl protons (CH₃), and the tolyl methyl protons (CH₃), would also give rise to characteristic signals. The methine proton would likely appear as a singlet, while the two methyl groups would also be singlets, with their chemical shifts influenced by their respective chemical environments.

Predicted ¹H NMR Data for 2-Acetamido-2-(m-tolyl)acetic Acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.0 - 7.4 | Multiplet | 4H |

| Methine-H | ~ 5.4 | Singlet | 1H |

| Acetyl-CH₃ | ~ 2.0 | Singlet | 3H |

| Tolyl-CH₃ | ~ 2.3 | Singlet | 3H |

| NH | ~ 8.0 | Singlet | 1H |

| COOH | ~ 12.0 | Singlet | 1H |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR for Backbone and Substituent Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the number of different carbon environments. nih.gov The chemical shifts of these signals are indicative of the type of carbon (e.g., carbonyl, aromatic, alkyl). nih.govnih.govyoutube.com

For 2-Acetamido-2-(m-tolyl)acetic acid, one would expect to see signals for the carboxylic acid carbonyl, the amide carbonyl, the aromatic carbons (with distinct signals due to the meta substitution), the methine carbon, the acetyl methyl carbon, and the tolyl methyl carbon. nih.gov The chemical shifts of the aromatic carbons would further confirm the meta-substitution pattern.

Predicted ¹³C NMR Data for 2-Acetamido-2-(m-tolyl)acetic Acid

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic Acid C=O | ~ 175 |

| Amide C=O | ~ 170 |

| Aromatic C (quaternary) | 130 - 140 |

| Aromatic CH | 120 - 130 |

| Methine C | ~ 55 |

| Acetyl-CH₃ | ~ 23 |

| Tolyl-CH₃ | ~ 21 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions. nih.govyoutube.com

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering a more detailed picture of the molecular structure. wikipedia.orgslideshare.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 2-Acetamido-2-(m-tolyl)acetic acid, a COSY spectrum would confirm the coupling between the aromatic protons, helping to assign the complex multiplet in the ¹H NMR spectrum. sdsu.edu

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It would definitively link the proton signals to their corresponding carbon signals, for example, confirming the assignment of the methine proton to the methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two to three bonds). youtube.comwikipedia.orgsdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular framework. For instance, an HMBC spectrum would show correlations from the tolyl methyl protons to the aromatic carbons, and from the acetyl methyl protons to the amide carbonyl carbon, providing unequivocal evidence for the structure. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. acs.org This high accuracy allows for the determination of the elemental composition of the molecule, as the measured mass can be matched to a unique molecular formula. For 2-Acetamido-2-(m-tolyl)acetic acid (C₁₁H₁₃NO₃), HRMS would be used to confirm this exact molecular formula, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. wikipedia.orgyoutube.comyoutube.com In a typical MS/MS experiment, the molecular ion of the compound of interest is selected in the first stage of the mass spectrometer and then subjected to fragmentation. The resulting fragment ions are then analyzed in the second stage. wikipedia.orgyoutube.comyoutube.com The fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable information about its structure. researchgate.net

For 2-Acetamido-2-(m-tolyl)acetic acid, common fragmentation pathways would likely involve the loss of the carboxylic acid group (a loss of 45 Da for COOH), the loss of the acetamido group, and cleavage of the bond between the methine carbon and the tolyl group. The analysis of these fragment ions would provide strong evidence to confirm the connectivity of the different functional groups within the molecule. For instance, the observation of a fragment corresponding to the tolyl group would confirm its presence and help to distinguish it from other possible isomeric structures.

Predicted Key MS/MS Fragments for 2-Acetamido-2-(m-tolyl)acetic Acid

| Fragment | Description | Predicted m/z |

| [M-COOH]⁺ | Loss of the carboxylic acid group | 162 |

| [Tolyl-CH-NH]⁺ | Cleavage at the acetyl group | 134 |

| [Tolyl-CH]⁺ | Cleavage of the C-N bond | 119 |

| [Tolyl]⁺ | Toluene cation | 91 |

Note: The predicted m/z values are for the most abundant isotopes and the fragmentation pattern can be influenced by the ionization method and collision energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. For 2-Acetamido-2-(m-tolyl)acetic acid, IR spectroscopy provides a characteristic fingerprint, confirming the presence of its critical amide and carboxylic acid moieties.

The IR spectrum of 2-Acetamido-2-(m-tolyl)acetic acid is defined by the vibrations of its N-H (amide), C=O (amide and carboxylic acid), and O-H (carboxylic acid) bonds. While a published spectrum for this specific compound is not available, a predictive analysis based on established group frequencies and data from analogous structures, such as m-tolylacetic acid, allows for a detailed assignment of its expected spectral features. nist.gov

The carboxylic acid group is identifiable by a very broad O-H stretching vibration, typically spanning from 3300 to 2500 cm⁻¹, which often overlaps with C-H stretching signals. This broadening is a result of strong intermolecular hydrogen bonding. The carbonyl (C=O) stretch of the carboxylic acid is expected as a strong, sharp band around 1700-1725 cm⁻¹.

The secondary amide group introduces several characteristic bands. The N-H stretch appears as a distinct peak in the region of 3350-3250 cm⁻¹. The amide carbonyl (Amide I band) gives rise to a very strong absorption between 1680 and 1630 cm⁻¹, which may sometimes overlap with the carboxylic acid carbonyl. The N-H bending vibration (Amide II band), a combination of N-H in-plane bending and C-N stretching, is found between 1570 and 1515 cm⁻¹.

The presence of the m-tolyl group is confirmed by aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C ring stretching bands in the 1600-1450 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Spectroscopy Data for 2-Acetamido-2-(m-tolyl)acetic Acid

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong |

| Amide | N-H Stretch | 3350 - 3250 | Medium-Strong |

| Amide | C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| Amide | N-H Bend (Amide II) | 1570 - 1515 | Medium-Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak (multiple bands) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unequivocal proof of structure, bond lengths, bond angles, and crucial details about intermolecular interactions. A search of the current scientific literature and crystallographic databases did not yield a solved crystal structure for 2-Acetamido-2-(m-tolyl)acetic acid. However, based on its molecular structure, a detailed hypothesis of its solid-state characteristics can be formulated.

The crystal packing of 2-Acetamido-2-(m-tolyl)acetic acid is expected to be dominated by extensive hydrogen bonding. The molecule contains two hydrogen bond donors (the carboxylic acid O-H and the amide N-H) and two primary hydrogen bond acceptors (the carbonyl oxygens of the carboxylic acid and the amide).

The alpha-carbon of 2-Acetamido-2-(m-tolyl)acetic acid is a stereocenter, meaning the compound exists as a pair of enantiomers (R and S forms). X-ray crystallography is a powerful technique for assigning the absolute configuration of a single, pure enantiomer.

To achieve this, a racemic mixture of the compound would first need to be separated into its individual enantiomers, typically through chiral chromatography or by derivatization with a chiral auxiliary to form diastereomers that can be separated by conventional methods. nih.gov Once a single enantiomer is isolated and successfully crystallized, X-ray diffraction analysis can be performed. The assignment of the absolute configuration (e.g., distinguishing the R-enantiomer from the S-enantiomer) is typically accomplished using anomalous dispersion. This effect, which occurs when using an X-ray wavelength near the absorption edge of an atom in the crystal, allows for the definitive determination of the true handedness of the molecule in the crystal structure.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is essential for both assessing the purity of synthesized 2-Acetamido-2-(m-tolyl)acetic acid and for separating complex mixtures, including the resolution of its enantiomers. High-Performance Liquid Chromatography (HPLC) is the premier technique for these tasks due to its high resolution and sensitivity.

While no standardized HPLC method for 2-Acetamido-2-(m-tolyl)acetic acid has been published, a robust method can be developed based on the compound's physicochemical properties.

For routine purity analysis, a reversed-phase HPLC (RP-HPLC) method would be the logical starting point. A C18 stationary phase is well-suited for retaining the moderately nonpolar molecule. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. To ensure good peak shape and prevent the ionization of the carboxylic acid from causing peak tailing, a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid, is typically added to the mobile phase.

For the critical task of separating the R- and S-enantiomers, a chiral HPLC method is required. matrix-fine-chemicals.com This involves the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly versatile and often successful for separating a wide range of chiral compounds, including those with amide and acid functionalities. matrix-fine-chemicals.com The method development would involve screening different chiral columns and mobile phase systems (e.g., normal-phase, polar-organic, or reversed-phase) to achieve baseline resolution of the two enantiomeric peaks.

Table 2: Proposed Starting Conditions for HPLC Method Development

| Parameter | Purity Analysis (RP-HPLC) | Chiral Separation (Chiral HPLC) |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Polysaccharide-based CSP (e.g., Chiralpak IA/IB/IC) |

| Mobile Phase | Acetonitrile / Water (with 0.1% Formic Acid) | Hexane / Isopropanol (with 0.1% Trifluoroacetic Acid) |

| Elution Mode | Gradient | Isocratic |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at ~210 nm or ~254 nm | UV at ~210 nm or ~254 nm |

| Temperature | Ambient or 30 °C | 25 °C (controlled) |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful tool for the analysis of volatile compounds. However, due to the low volatility and polar nature of 2-Acetamido-2-(m-tolyl)acetic acid, direct analysis by GC is challenging and can lead to poor peak shape and thermal decomposition in the injector port. thermofisher.com To overcome these limitations, the compound is typically converted into a more volatile and thermally stable derivative prior to analysis.

The primary method for derivatizing amino acids and their derivatives for GC analysis is silylation . thermofisher.comsigmaaldrich.com This process involves replacing the active hydrogen atoms in the carboxylic acid and amide functional groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comsigmaaldrich.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly employed for this purpose. thermofisher.comsigmaaldrich.com The resulting silylated derivative is significantly more volatile and less polar, making it amenable to GC analysis. Alkylation, which converts the carboxylic acid to an ester, is another potential derivatization strategy. nih.govcolostate.edu

Once derivatized, the sample is injected into the gas chromatograph, where it is separated on a capillary column. The choice of column is critical, with non-polar or medium-polarity columns such as those with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS or TRACE TR-5) being suitable for these types of derivatives. thermofisher.comunina.it A temperature program is used to facilitate the separation of the derivative from any remaining starting materials, by-products, or solvent. The eluted compounds are then detected, typically by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly valuable as it provides not only retention time data for quantification but also mass spectra that can confirm the identity of the derivatized compound. sigmaaldrich.com

| Parameter | Typical Value |

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in a suitable solvent (e.g., acetonitrile) |

| Reaction Conditions | Heating the sample with the derivatization reagent |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temp. 70-100°C, ramp at 10-15°C/min to 280-300°C, hold for 5-10 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 - 300 °C (for FID) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

Table 1: Illustrative GC-MS Parameters for the Analysis of Silylated 2-Acetamido-2-(m-tolyl)acetic Acid

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. youtube.com In the synthesis of 2-Acetamido-2-(m-tolyl)acetic acid, which can be prepared via the N-acetylation of 2-amino-2-(m-tolyl)acetic acid, TLC is used to track the consumption of the starting amine and the formation of the desired acetylated product. mdpi.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) at regular intervals. Alongside the reaction mixture, spots of the pure starting material (the amino acid) and, if available, the pure product are also applied as standards for comparison. youtube.com The plate is then developed in a suitable solvent system, which is chosen to achieve good separation between the starting material and the product. Given the polar nature of both the reactant and the product, a moderately polar solvent system is generally effective. A mixture of a non-polar solvent (like ethyl acetate (B1210297) or dichloromethane) and a polar solvent (like methanol or acetic acid) is often employed.

As the reaction proceeds, the spot corresponding to the starting amino acid will diminish in intensity, while the spot for the N-acetylated product will appear and grow stronger. youtube.com The relative positions of the spots, indicated by their retention factor (Rf) values, are key. The starting amino acid, being more polar due to the free amino group, will typically have a lower Rf value than the less polar N-acetylated product. Visualization of the spots can be achieved under UV light (if the compounds are UV active) or by staining with an appropriate reagent, such as ninhydrin (B49086) (which reacts with the primary amine of the starting material to give a colored spot) or potassium permanganate (B83412). researchgate.netrsc.org

| Component | Expected Rf Value (Illustrative) | Visualization Method |

| 2-Amino-2-(m-tolyl)acetic acid | Lower (e.g., 0.3) | UV light, Ninhydrin stain (positive, colored spot) |

| 2-Acetamido-2-(m-tolyl)acetic acid | Higher (e.g., 0.6) | UV light, Potassium permanganate stain |

| Solvent System (Example) | Ethyl Acetate : Hexane : Acetic Acid (7:2:1) | - |

Table 2: Example TLC System for Monitoring the N-Acetylation of 2-Amino-2-(m-tolyl)acetic Acid

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure compound. This data is then used to determine the empirical formula of the substance, which can be compared to the theoretical formula to validate the compound's identity and purity.

For 2-Acetamido-2-(m-tolyl)acetic acid, the molecular formula is C11H13NO3. From this formula, the theoretical elemental composition can be calculated. A sample of the synthesized and purified compound would be subjected to combustion analysis, where it is burned in an excess of oxygen. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured, allowing for the calculation of the experimental percentages of carbon, hydrogen, and nitrogen. The percentage of oxygen is typically determined by difference.

The experimentally determined values are then compared to the theoretical values. For a pure sample, the experimental percentages should be in close agreement with the calculated theoretical percentages, typically within ±0.4%. This validation is a critical step in the characterization of a newly synthesized compound.

| Element | Theoretical Mass (%) | Experimental Mass (%) (Hypothetical) |

| Carbon (C) | 63.76% | 63.81% |

| Hydrogen (H) | 6.32% | 6.35% |

| Nitrogen (N) | 6.76% | 6.72% |

| Oxygen (O) | 23.16% | 23.12% |

| Molecular Formula | C11H13NO3 | - |

| Molecular Weight | 207.23 g/mol | - |

Table 3: Theoretical and Hypothetical Experimental Elemental Analysis Data for 2-Acetamido-2-(m-tolyl)acetic Acid

Computational and Theoretical Chemistry Studies on 2 Acetamido 2 M Tolyl Acetic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT can provide valuable insights into molecular geometry, orbital energies, and reactivity.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its chemical behavior. In a molecule like 2-Acetamido-2-(m-tolyl)acetic acid, the key features would be the aromatic tolyl group, the amide linkage, and the carboxylic acid moiety. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.

For analogous N-acetylated amino acids, DFT calculations have been used to determine ionization constants and other physical variables. researchgate.net These studies show a good correlation between theoretical calculations and experimental values, highlighting the reliability of DFT in predicting such properties. researchgate.net

Table 1: Illustrative HOMO-LUMO Energies for a Structurally Similar Compound (N-Acetylphenylglycine)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and their relative energies. For a flexible molecule like 2-Acetamido-2-(m-tolyl)acetic acid, with several rotatable bonds, there can be numerous possible conformations.

A comprehensive conformational study on N-acetyl-L-tryptophan-N-methylamide, an analog, utilized ab initio calculations to explore its potential energy surface. conicet.gov.ar Such studies reveal the most stable conformers and the energy barriers between them. The relative stabilities of different conformations are influenced by intramolecular interactions, such as hydrogen bonds and steric hindrance. conicet.gov.ar For instance, in N-acetylglycine, the molecule is nearly planar, and its structure is stabilized by a network of hydrogen bonds. researchgate.net

Reaction Mechanism Modeling and Transition State Characterization

Theoretical calculations can model chemical reactions, providing detailed information about the reaction pathway and the structure of the transition state. This is particularly useful for understanding how a molecule might be metabolized or how it could interact with a biological target.

While no specific reaction mechanism studies for 2-Acetamido-2-(m-tolyl)acetic acid were found, research on related compounds often involves modeling reactions such as amide hydrolysis or reactions at the carboxylic acid group. DFT calculations can be employed to locate the transition state structure and calculate the activation energy, offering insights into the reaction kinetics.

Molecular Docking and Protein-Ligand Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used in drug design to predict how a small molecule, such as 2-Acetamido-2-(m-tolyl)acetic acid, might bind to a protein target.

In Silico Assessment of Binding Affinities to Biological Targets

Molecular docking simulations can provide an estimate of the binding affinity, often expressed as a docking score, which helps in prioritizing compounds for further experimental testing. For example, molecular docking studies on N-acetylated compounds and other heterocyclic derivatives have been used to predict their binding modes and affinities to various protein targets, such as enzymes involved in cancer or infectious diseases. nih.govnih.govnih.govmdpi.comresearchgate.net The docking score is influenced by factors like shape complementarity and the intermolecular interactions between the ligand and the protein.

Table 2: Example of Docking Scores for Structurally Related Ligands Against a Hypothetical Protein Target

| Compound | Docking Score (kcal/mol) |

| N-Acetylphenylglycine | -7.2 |

| N-Acetyl-o-tolyl-glycine | -7.5 |

| N-Acetyl-p-tolyl-glycine | -7.4 |

Note: The data in this table is hypothetical and for illustrative purposes.

Identification of Key Interaction Motifs (e.g., Hydrogen Bonding, Pi-Pi Stacking)

Beyond just predicting binding affinity, molecular docking can reveal the specific interactions that stabilize the protein-ligand complex. These interactions are crucial for the molecule's biological activity.

For a molecule like 2-Acetamido-2-(m-tolyl)acetic acid, several key interaction motifs can be anticipated:

Hydrogen Bonding: The amide and carboxylic acid groups are excellent hydrogen bond donors and acceptors. These groups can form hydrogen bonds with amino acid residues in the protein's active site.

Pi-Pi Stacking: The tolyl group can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein. rsc.org

Hydrophobic Interactions: The methyl group on the tolyl ring and other nonpolar parts of the molecule can form hydrophobic interactions with nonpolar residues in the binding pocket.

Studies on related N-acetylated compounds have successfully used molecular docking to identify these types of interactions, providing a rationale for their observed biological activities. nih.govresearchgate.net

Prediction of Ligand-Induced Conformational Changes

The study of how a molecule like 2-Acetamido-2-(m-tolyl)acetic acid might alter the shape and function of a target protein upon binding is a critical aspect of computational chemistry. Such predictions are fundamental to understanding its mechanism of action. At present, there are no published studies detailing the predicted conformational changes induced by the binding of this specific compound to any biological target.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a virtual window into the behavior of molecules over time, providing valuable information on their flexibility and interactions with their environment.

Exploration of Conformational Space and Flexibility

An analysis of the conformational space of 2-Acetamido-2-(m-tolyl)acetic acid would reveal the different three-dimensional arrangements the molecule can adopt, which is essential for understanding its ability to bind to a receptor. Data on the flexibility and preferred conformations of this compound are not currently available.

Solvent Effects on Molecular Behavior

The influence of solvents, such as water, on the behavior and structure of a molecule is a key consideration in computational studies. Research into how the surrounding solvent affects the conformational preferences and properties of 2-Acetamido-2-(m-tolyl)acetic acid has not been undertaken or published.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful tools for identifying new drug candidates by pinpointing the essential features of a molecule required for biological activity.

Development of Ligand-Based and Structure-Based Pharmacophores

The development of a pharmacophore model for 2-Acetamido-2-(m-tolyl)acetic acid would require either a set of known active molecules with similar structures (ligand-based) or the three-dimensional structure of its biological target (structure-based). As no such studies have been published, pharmacophore models for this compound have not been developed.

Screening of Chemical Libraries for Novel Modulators

Without a validated pharmacophore model or a known biological target, the use of 2-Acetamido-2-(m-tolyl)acetic acid as a query for virtual screening of chemical libraries to find other potential modulators is not feasible at this time.

Crystal Engineering and Intermolecular Interaction Analysis

The field of crystal engineering focuses on the rational design and synthesis of crystalline solids with desired physical and chemical properties. A cornerstone of this discipline is the comprehensive understanding of intermolecular interactions, which govern the packing of molecules in a crystal lattice. For 2-Acetamido-2-(m-tolyl)acetic acid, computational and theoretical chemistry studies provide invaluable insights into these non-covalent forces, enabling the prediction and analysis of its crystalline architecture.

Hirshfeld Surface Analysis for Non-Covalent Interactions

For a molecule like 2-Acetamido-2-(m-tolyl)acetic acid, which contains hydrogen-bond donors (N-H and O-H) and acceptors (C=O), as well as aromatic and aliphatic C-H groups, a variety of intermolecular contacts are anticipated. The Hirshfeld surface is typically visualized using a normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, primarily strong hydrogen bonds, while blue regions represent weaker or longer-range interactions. nih.govnih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots show the distribution of internal (di) and external (de) distances from the surface to the nearest nucleus. Analysis of related structures containing acetamido and carboxylic acid functionalities reveals common interaction patterns. nih.govnih.gov The most significant contributions to the crystal packing are typically from hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H), and carbon-hydrogen (C···H) contacts. The O···H contacts, appearing as sharp spikes in the fingerprint plot, are characteristic of strong N-H···O or O-H···O hydrogen bonds. The more diffuse C···H and H···H contacts represent weaker van der Waals forces and C-H···π interactions. nih.govmdpi.com

Based on analyses of structurally similar compounds, a representative breakdown of the intermolecular contacts for 2-Acetamido-2-(m-tolyl)acetic acid can be projected.

Table 1: Projected Percentage Contributions of Intermolecular Contacts for 2-Acetamido-2-(m-tolyl)acetic acid from Hirshfeld Surface Analysis

| Intermolecular Contact | Projected Percentage Contribution (%) | Description |

| H···H | ~40-50% | Represents the large number of hydrogen atoms on the molecular surface, contributing significantly to van der Waals interactions. nih.gov |

| O···H/H···O | ~25-35% | Primarily indicates strong intermolecular N-H···O and O-H···O hydrogen bonds, which are crucial in forming the primary structural motifs. nih.govnih.gov |

| C···H/H···C | ~15-25% | Relates to weaker C-H···O and C-H···π interactions involving the tolyl ring and other parts of the molecule. mdpi.com |

| C···C | ~2-5% | Suggests potential π-π stacking interactions between the aromatic tolyl rings of adjacent molecules. |

| N···H/H···N | ~1-3% | A smaller contribution, likely from weaker N···H contacts not involved in primary hydrogen bonding. nih.gov |

| Other | <1% | Includes minor contributions from other atom-atom contacts. |

Prediction of Crystal Packing Motifs

The interplay of intermolecular interactions, particularly the strong and directional hydrogen bonds, leads to the formation of recognizable patterns or motifs in the crystal lattice. The prediction of these motifs is a central goal of crystal engineering. For 2-Acetamido-2-(m-tolyl)acetic acid, the presence of both a carboxylic acid and an amide group strongly suggests the formation of specific, robust hydrogen-bonded assemblies.

Studies on related carboxylic acids and amides consistently show the prevalence of certain packing motifs. bohrium.comnih.govresearchgate.net Carboxylic acids are well-known to form centrosymmetric dimers through strong O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. researchgate.net Similarly, the amide group's N-H donor and C=O acceptor can participate in chain or tape motifs through N-H···O hydrogen bonds.

The conformational flexibility of the molecule, particularly the torsion angles between the tolyl ring, the chiral center, and the carboxylic acid group, can also influence which packing motif is favored. bohrium.comnih.gov Different conformers may present different opportunities for intermolecular interactions, potentially leading to polymorphism, where the same compound crystallizes in multiple distinct forms. bohrium.comnih.gov

Computational methods, including density functional theory (DFT) and analysis of the Cambridge Structural Database (CSD) for similar substructures, can be employed to predict the most likely and energetically favorable packing arrangements.

Table 2: Plausible Crystal Packing Motifs for 2-Acetamido-2-(m-tolyl)acetic Acid

| Motif | Description of Interactions | Resulting Supramolecular Structure |

| Carboxylic Acid Dimer | Strong, centrosymmetric O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. | Formation of discrete R²₂(8) hydrogen-bonded dimers. This is a very common and stable motif for carboxylic acids. researchgate.net |

| Amide Chain | N-H···O hydrogen bonds linking the amide groups of adjacent molecules in a head-to-tail fashion. | One-dimensional chains or tapes extending through the crystal lattice. |

| Catemer Motif | A chain motif where the carboxylic acid group of one molecule hydrogen bonds to the amide group of the next. | A polar, one-dimensional chain that combines the two key functional groups. |

| Layered Structures | The hydrogen-bonded motifs (dimers or chains) can be further organized into layers, with weaker C-H···π and van der Waals interactions holding the layers together. | Two-dimensional sheets that stack to form the three-dimensional crystal. |

| Helical Structures | In chiral crystals, the propagation of hydrogen bonds can lead to the formation of helical chains along a crystallographic axis. | Complex three-dimensional networks, particularly if multiple types of hydrogen bonds are present. |

The final crystal structure of 2-Acetamido-2-(m-tolyl)acetic acid would likely be a combination of these motifs, where strong hydrogen-bonded dimers or chains are packed efficiently to maximize van der Waals interactions and satisfy the steric requirements of the m-tolyl groups. The interplay between strong hydrogen bonds and weaker, but numerous, dispersive forces ultimately dictates the most stable crystalline form.

Non Clinical Research Applications of 2 Acetamido 2 M Tolyl Acetic Acid and Its Derivatives

Investigations in Enzyme Inhibition and Modulation (in vitro)

The structural motif of N-acylated amino acids is a recurring feature in the design of enzyme inhibitors. The presence of both hydrogen bond donors and acceptors, along with a tunable aromatic moiety, allows for targeted interactions within enzyme active sites.

Studies on Metabolic Pathway Enzymes (e.g., Methionine Synthase, Aldose Reductase)

While direct studies on the inhibitory activity of 2-Acetamido-2-(m-tolyl)acetic acid against methionine synthase are not extensively documented in publicly available literature, the broader class of N-acylated amino acids has been investigated as potential modulators of this key enzyme in the one-carbon metabolism pathway. valpo.eduresearchgate.net Methionine synthase is crucial for the regeneration of methionine and the synthesis of tetrahydrofolate, making it a target for antimicrobial and anticancer drug development. The design of inhibitors often involves mimicking the substrates or allosteric regulators of the enzyme. valpo.edu

More specifically, derivatives of acetic acid have been a major focus in the development of aldose reductase inhibitors. nih.govnih.gov Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes overactive under hyperglycemic conditions and is implicated in diabetic complications. A variety of carboxylic acid derivatives have been synthesized and evaluated for their ability to inhibit this enzyme. Although specific data for the m-tolyl variant is scarce, the general scaffold of N-acetylated aryl acetic acids fits within the broader class of aldose reductase inhibitors. The inhibitory potential of these compounds is often attributed to the carboxylic acid moiety interacting with the anionic binding site of the enzyme, while the substituted aryl group explores a hydrophobic pocket.

| Enzyme Target | Compound Class | Observed Activity | Reference |

|---|---|---|---|

| Aldose Reductase | 3-(Arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic acids | Strong inhibitory activity against aldose reductase with high selectivity over aldehyde reductase. | nih.gov |

| Aldose Reductase | Spiro-oxazolidinone and spiro-morpholinone acetic acid derivatives | IC50 values in the micromolar to low micromolar range against aldose reductase. | nih.gov |

| Human O-linked β-N-acetylglucosaminidase (hOGA) | 2-Acetamido-2-deoxy-d-glucono-1,5-lactone (B43323) sulfonylhydrazones | Potent nanomolar competitive inhibition. | nih.gov |

Assessment of Enzyme Active Site Interactions

In the case of other enzymes, such as human O-linked β-N-acetylglucosaminidase (hOGA), studies on structurally related inhibitors like 2-acetamido-2-deoxy-d-glucono-1,5-lactone derivatives have shown that the acetamido group is crucial for recognition and binding, mimicking the natural substrate N-acetylglucosamine. nih.gov The aryl moiety in these inhibitors extends into a less conserved region of the active site, allowing for modifications to improve potency and selectivity.

Structure-Activity Relationships in Enzyme Inhibition

Structure-activity relationship (SAR) studies are fundamental to optimizing the inhibitory potential of a lead compound. For N-acylated amino acid derivatives, several general principles have been established.

The Nature of the Acyl Group: The acetyl group in 2-acetamido-2-(m-tolyl)acetic acid is a simple acyl moiety. In broader studies of N-acylated amino acids, varying the length and nature of this acyl chain can significantly impact inhibitory activity and selectivity. nih.gov

The Aromatic Substituent: The tolyl group's methyl substituent position (meta in this case) and the presence of other functional groups on the aromatic ring are critical determinants of activity. For aldose reductase inhibitors, for example, the size and electronics of the substituent on the aryl ring can fine-tune the binding affinity by optimizing interactions within the enzyme's specificity pocket.

Stereochemistry: The stereochemistry at the alpha-carbon is often crucial for biological activity. For N-acylated amino acids, the L- or D-configuration can lead to vastly different potencies, as one enantiomer typically fits the chiral environment of the enzyme active site much better than the other.

| Compound Modification | Effect on Activity | Rationale | Reference |

|---|---|---|---|

| Variation of aryl substituents | Significant changes in inhibitory potency against aldose reductase. | Optimizes hydrophobic and electronic interactions within the enzyme's specificity pocket. | nih.govnih.gov |

| Modification of the acyl group | Alters binding affinity and selectivity for various enzymes. | The acyl chain can extend into different regions of the active site, influencing binding. | nih.gov |

| Chirality at the alpha-carbon | Often leads to stereospecific inhibition. | Enzyme active sites are chiral, leading to preferential binding of one enantiomer. | nih.gov |

Exploration as Molecular Scaffolds in Chemical Biology

The inherent drug-like properties of 2-acetamido-2-(m-tolyl)acetic acid, including its defined stereochemistry and functional groups amenable to further chemical modification, make it an attractive scaffold for applications in chemical biology.

Design of Peptidomimetics and Amino Acid Surrogates

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. Non-natural amino acids are key building blocks in the design of peptidomimetics. 2-Acetamido-2-(m-tolyl)acetic acid can be considered an N-acetylated, non-proteinogenic amino acid.